Product packaging for CID 71441958(Cat. No.:CAS No. 53211-98-6)

CID 71441958

Cat. No.: B14651837
CAS No.: 53211-98-6
M. Wt: 167.01 g/mol
InChI Key: YZEYYHAURMUYMN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Chemical Compound Discovery

The discovery of chemical compounds has a rich history, evolving from the observations of ancient civilizations to the systematic, science-driven explorations of the modern era. Early uses of compounds, such as metals, salts, and dyes, were based on empirical knowledge. numberanalytics.com The formal study of compounds began to take shape with the emergence of alchemy, which, despite its mystical elements, laid some of the foundational groundwork for modern chemistry. numberanalytics.com

A paradigm shift occurred in the 18th and 19th centuries with the work of pioneering chemists like Antoine Lavoisier, who is often called the "Father of Modern Chemistry," and John Dalton. numberanalytics.comwikipedia.org Their contributions led to a more systematic classification of elements and compounds. numberanalytics.com A crucial moment in the history of organic chemistry was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic materials, challenging the then-prevalent theory of vitalism. lumenlearning.com This discovery opened the door to the vast field of synthetic organic chemistry. lumenlearning.com The development of structural theory by chemists such as August Kekulé, Archibald Couper, and Alexander Butlerov further refined our understanding of how atoms are arranged within molecules. lumenlearning.com

Significance of Investigating Novel Chemical Entities in Contemporary Chemical Biology Research

The exploration of novel chemical entities is a cornerstone of modern chemical biology and medicinal chemistry. These new molecules are instrumental in probing complex biological processes and serve as the starting point for the development of new therapeutic agents. Research in this area focuses on the design, synthesis, and evaluation of small molecules to understand and manipulate biological systems. wisc.edu The identification of new chemical entities with unique structures and mechanisms of action is critical for addressing unmet medical needs, such as combating drug-resistant pathogens and treating complex diseases. nih.govnih.gov

Overview of Research Trajectories Pertaining to Novel Chemical Entities

The search for novel chemical entities follows several interconnected research trajectories. Traditional approaches often involve the screening of natural products and the synthetic modification of existing molecules. wisc.edu More contemporary strategies are heavily influenced by computational methods, including in silico screening, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations. frontiersin.orgresearchgate.net These computational tools have significantly accelerated the pace of drug discovery by enabling researchers to predict the properties and interactions of virtual compounds before undertaking costly and time-consuming laboratory synthesis. frontiersin.orgmdpi.com

A prominent strategy in modern drug discovery is fragment-based drug design, where small molecular fragments that bind to a biological target are identified and then linked together to create a more potent lead compound. nih.gov Furthermore, the integration of artificial intelligence and machine learning is revolutionizing the field by enabling the analysis of vast datasets to identify new drug-target interactions and generate novel molecular structures with desired properties. mdpi.com These advanced methodologies are paving the way for the discovery of the next generation of therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9AlCl2 B14651837 CID 71441958 CAS No. 53211-98-6

Properties

CAS No.

53211-98-6

Molecular Formula

C5H9AlCl2

Molecular Weight

167.01 g/mol

InChI

InChI=1S/C5H9Cl2.Al/c1-2-3-4-5(6)7;/h5H,1-4H2;

InChI Key

YZEYYHAURMUYMN-UHFFFAOYSA-N

Canonical SMILES

C(CC[Al])CC(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Cid 71441958 and Its Analogs

Strategic Approaches to 3,5-Bis(arylidene)-4-piperidone Synthesis

The synthesis of the 3,5-bis(arylidene)-4-piperidone core is primarily achieved through a well-established and versatile reaction: the Claisen-Schmidt condensation. nih.govacs.org This reaction serves as the foundational step in constructing the characteristic scaffold of this compound class.

A retrosynthetic analysis of the 3,5-bis(arylidene)-4-piperidone structure reveals a straightforward disconnection at the double bonds flanking the central piperidone ring. This approach identifies two key building blocks: a 4-piperidone (B1582916) derivative and two equivalents of an appropriate aromatic aldehyde. The piperidone acts as the central carbonyl component, providing the α-hydrogens for the condensation, while the aromatic aldehydes form the arylidene moieties.

The core synthetic transformation involves the formation of two new carbon-carbon double bonds. The key intermediate in this process is the initial mono-arylidene piperidone, which is formed by the condensation of one molecule of the aromatic aldehyde with the 4-piperidone. This intermediate then rapidly undergoes a second condensation with another molecule of the aldehyde to yield the final 3,5-bis(arylidene)-4-piperidone product.

The Claisen-Schmidt condensation for the synthesis of 3,5-bis(arylidene)-4-piperidones is typically carried out under base-catalyzed conditions. A common procedure involves the reaction of a 4-piperidone salt, such as 4-piperidone hydrochloride monohydrate, with two equivalents of a substituted benzaldehyde (B42025) in the presence of a base. nih.gov

The choice of solvent and base can influence the reaction efficiency and yield. While traditional methods often employ protic solvents like ethanol (B145695) or methanol (B129727) with bases such as sodium hydroxide (B78521) or potassium hydroxide, solvent-free approaches have also been developed. nih.gov For instance, grinding the reactants with solid sodium hydroxide has been shown to produce excellent yields of the desired products, aligning with the principles of green chemistry by minimizing solvent waste. nih.gov

Optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing the yield and purity of the final product. Room temperature stirring for several hours is often sufficient to drive the reaction to completion. nih.gov

Reactant 1Reactant 2Catalyst/BaseSolventKey Features
4-Piperidone hydrochloride monohydrateSubstituted Benzaldehyde (2 equiv.)Sodium HydroxideAcetic AcidStandard, efficient method for scaffold synthesis. nih.gov
CycloalkanonesAromatic AldehydesSolid Sodium HydroxideSolvent-free (grinding)Green chemistry approach, high yields. nih.gov

Chemical Derivatization and Analog Generation of 3,5-Bis(arylidene)-4-piperidones

The 3,5-bis(arylidene)-4-piperidone scaffold offers multiple points for chemical modification, allowing for the generation of a diverse library of analogs. These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the biological activity of these compounds. nih.govnih.gov

The design of analogs is guided by the desire to enhance their therapeutic properties, such as cytotoxicity against cancer cells or anti-inflammatory effects. nih.gov The primary sites for modification are the aromatic rings and the nitrogen atom of the piperidone core.

Substituents on the aryl rings can modulate the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity of the α,β-unsaturated ketone system, which is often considered a key pharmacophore. nih.gov

The piperidone nitrogen provides a convenient handle for introducing a wide variety of substituents. N-acylation or N-alkylation can be used to attach different functional groups, including those that can improve solubility, alter lipophilicity, or introduce new binding interactions. nih.govmdpi.com

The synthesis of analogs for SAR studies follows a modular approach. The core 3,5-bis(arylidene)-4-piperidone is first synthesized, and then the desired modifications are introduced.

For modifications on the aromatic rings, a variety of substituted benzaldehydes can be used in the initial Claisen-Schmidt condensation. This allows for the systematic exploration of the effect of different substituents on biological activity. nih.gov

To modify the piperidone nitrogen, the parent 3,5-bis(arylidene)-4-piperidone can be treated with various electrophiles. For instance, N-acylation can be achieved by reacting the piperidone with acyl chlorides or anhydrides in the presence of a base. semanticscholar.org N-alkylation can be performed using alkyl halides. mdpi.com These reactions provide straightforward access to a wide range of N-substituted analogs. elsevierpure.com

Modification SiteSynthetic StrategyReagentsPurpose
Aryl RingsVarying the starting aldehydeSubstituted BenzaldehydesExplore electronic and steric effects on activity. nih.gov
Piperidone Nitrogen (N-Acylation)Acylation of the piperidone coreAcyl Chlorides, AnhydridesIntroduce diverse functional groups to modulate properties. nih.gov
Piperidone Nitrogen (N-Alkylation)Alkylation of the piperidone coreAlkyl Halides (e.g., Propargyl Bromide)Attach linkers for conjugation or other functional moieties. mdpi.com

Advanced Synthetic Techniques Applicable to 3,5-Bis(arylidene)-4-piperidone Scaffolds

Beyond the classical condensation and derivatization reactions, modern synthetic methodologies can be applied to create more complex and diverse analogs based on the piperidone scaffold.

One such advanced technique is the use of "click chemistry." For example, N-propargyl-3,5-bis(arylidene)piperidin-4-ones can be synthesized and then conjugated with azide-containing molecules via a copper-catalyzed azide-alkyne cycloaddition reaction. mdpi.com This approach allows for the efficient creation of hybrid molecules that combine the 3,5-bis(arylidene)-4-piperidone scaffold with other pharmacophores, such as natural products. mdpi.com

Furthermore, the development of catalytic enantioselective methods for the synthesis of substituted piperidines opens up possibilities for creating chiral analogs of 3,5-bis(arylidene)-4-piperidones. acs.org While the core scaffold is achiral, the introduction of substituents on the piperidone ring or the arylidene groups could create stereocenters. Enantioselective synthesis would allow for the preparation of single enantiomers, which could exhibit different biological activities.

Other modern synthetic methods applicable to the synthesis of heterocyclic compounds, such as those involving C-H activation, photoredox catalysis, and multicomponent reactions, could also be envisioned for the synthesis of novel piperidone-based structures. rsc.org These techniques offer new avenues for the construction and functionalization of the piperidone core and its derivatives.

Catalytic Transformations in Complex Molecule Synthesis

The synthesis of complex molecules such as CID 71441958, which features multiple substituted aryl rings attached to a central pyrazole (B372694) core, heavily relies on catalytic transformations. These methods offer high efficiency, selectivity, and functional group tolerance, which are crucial for the construction of such intricate structures.

One of the key steps in the synthesis of N-aryl pyrazoles is the formation of the N-aryl bond. Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a widely employed method for this purpose. This reaction typically involves the coupling of a pyrazole with an aryl halide in the presence of a copper catalyst and a suitable ligand. For instance, the coupling of pyrazoles with aryl iodides or bromides can be effectively catalyzed by complexes of copper(I) iodide (CuI) with diamine ligands. acs.org These conditions are generally tolerant of a wide range of functional groups, including those present in this compound such as chloro and fluoro substituents. acs.org

Palladium-catalyzed cross-coupling reactions have also been explored for the N-arylation of pyrazoles, although they can sometimes be limited in their generality. acs.org More recently, cobalt-catalyzed directed C-H arylation has emerged as a powerful tool for the functionalization of N-aryl pyrazoles. rsc.org This methodology allows for the direct introduction of an aryl group at the ortho position of the N-aryl ring, which could be a strategic approach for synthesizing certain analogs of this compound. rsc.org

The construction of the pyrazole ring itself can be achieved through various catalytic and non-catalytic methods. A common approach is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Multi-component reactions (MCRs) have also gained popularity for the synthesis of highly substituted pyrazoles in a single step, offering atom and step economy. mdpi.com For example, a one-pot synthesis of N-arylpyrazoles can be achieved from aryl halides, di-tert-butylazodicarboxylate, and a 1,3-dicarbonyl compound. nih.govorganic-chemistry.org

Below is a table summarizing various catalytic transformations applicable to the synthesis of the pyrazole core and its N-arylation.

Reaction TypeCatalyst SystemSubstratesKey Features
N-ArylationCuI / Diamine LigandPyrazole, Aryl Iodide/BromideGood functional group tolerance. acs.org
C-H ArylationCo(hfacac)2 / CeSO4N-Aryl Pyrazole, Arylboronic AcidDirected ortho-arylation of the N-aryl ring. rsc.org
CyclocondensationIodine1,3-Dicarbonyl, Oxamic Acid ThiohydrazideCascade reaction to form functionalized pyrazoles. mdpi.com
One-Pot SynthesisCopperα,β-alkynic N-tosyl hydrazones, diaryliodonium triflatesEfficient multi-step synthesis of N-aryl pyrazoles. researchgate.net

Flow Chemistry and Automated Synthesis Applications

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyrazoles, offering advantages such as enhanced safety, scalability, and process control over traditional batch methods. mdpi.comnih.gov The continuous nature of flow synthesis allows for the rapid optimization of reaction conditions and the safe handling of hazardous intermediates. mdpi.comnih.govgalchimia.com

Several flow chemistry approaches have been developed for the synthesis of the pyrazole core. One notable example is the two-stage continuous flow synthesis of substituted pyrazoles from acetophenones. galchimia.com In this process, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which then reacts with hydrazine in a second stage to yield the pyrazole product. galchimia.com This method demonstrates the potential for integrating multiple synthetic steps into a continuous process.

Another flow-based methodology involves the sequential copper-mediated alkyne homocoupling and Cope-type hydroamination to produce 3,5-disubstituted pyrazoles. rsc.org This approach avoids the isolation of intermediates and provides direct access to valuable pyrazole structures from readily available starting materials. rsc.org The application of flow chemistry is particularly advantageous for reactions that involve unstable or hazardous reagents, such as diazomethane (B1218177) derivatives, which can be generated and consumed in situ, thereby minimizing risks. mdpi.com

The integration of flow chemistry with automated systems allows for the rapid synthesis and purification of compound libraries, which is highly valuable in drug discovery and development. Automated library synthesis can be applied to the derivatization of a core scaffold, such as a pyrazole, to quickly generate a diverse set of analogs for biological screening. researchgate.net

The table below outlines some examples of flow chemistry applications in the synthesis of pyrazole derivatives.

Flow Synthesis ApproachKey Reaction StepsStarting MaterialsAdvantages
Two-Stage Pyrazole SynthesisEnaminone formation, CyclocondensationAcetophenones, DMADMF, HydrazineHigh yields, amenable to a wide range of substrates. galchimia.com
Sequential Alkyne Homocoupling and HydroaminationCopper-mediated homocoupling, Cope-type hydroaminationTerminal Alkynes, HydrazineDirect access to 3,5-disubstituted pyrazoles without intermediate isolation. rsc.org
1,3-Dipolar CycloadditionIn situ generation of diazomethane derivative, CycloadditionTerminal Alkynes, TrimethylsilyldiazomethaneSafe handling of hazardous reagents, gram-scale production. mdpi.com

Computational and Theoretical Investigations of Cid 71441958

Molecular Modeling and Dynamics Simulations for CID 71441958 Interactions

As the chemical structure of this compound is not defined in public chemical databases, no molecular modeling or dynamics simulation studies have been performed on this specific compound. Such studies are contingent on having a known molecular structure to serve as the basis for computational analysis.

Ligand-Protein Docking and Binding Affinity Predictions

There are no available ligand-protein docking or binding affinity prediction studies for this compound. The execution of such computational experiments requires a defined three-dimensional structure of the ligand (this compound) and a target protein, neither of which are associated with this identifier in published research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

No Quantitative Structure-Activity Relationship (QSAR) models have been developed for derivatives of this compound. QSAR studies require a dataset of structurally related compounds with measured biological activities to derive a mathematical relationship between chemical structure and activity. As the core structure of this compound is unknown, a series of its derivatives for such analysis does not exist in the scientific literature.

Cheminformatics Approaches in this compound Lead Optimization

There is no information available on the use of cheminformatics approaches for the lead optimization of this compound. Lead optimization is a stage in drug discovery that involves modifying the chemical structure of a promising lead compound to improve its properties. Without an initial lead compound identified as this compound, this process cannot be initiated or documented.

No Published Research Found for Chemical Compound this compound

Following a comprehensive search for the chemical compound identified by the PubChem Compound ID (CID) 71441958, no publicly available scientific literature or detailed experimental data could be retrieved. As a result, the requested article on the biological activity and molecular mechanisms of this specific compound cannot be generated.

The absence of such information in the public domain suggests that this compound may be a compound that has been synthesized and cataloged but has not yet been the subject of published biological research. Chemical databases like PubChem contain millions of compounds, and only a fraction of these have been extensively studied and characterized in the scientific literature.

Information regarding the chemical compound "this compound," now identified as N-(3-(7-chloroquinolin-4-ylamino)propyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)guanidine, is not publicly available in sufficient detail to construct the requested scientific article.

Initial searches for the identifier "this compound" did not yield any relevant results for a chemical compound. Subsequent investigations using the full chemical name, N-(3-(7-chloroquinolin-4-ylamino)propyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)guanidine, have also failed to produce the specific data required to populate the outlined sections on its biological and structural properties.

The requested article structure mandates detailed research findings for the following sections:

Biological Activity and Molecular Mechanisms of Cid 71441958

Structural Biology of CID 71441958-Target Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Binding Events

A comprehensive search of scientific literature and chemical databases has not uncovered any specific studies detailing the effects of N-(3-(7-chloroquinolin-4-ylamino)propyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)guanidine on gene expression or proteomics. Furthermore, there is no publicly accessible data regarding the structural biology of this compound complexed with any biological targets, including findings from X-ray crystallography, cryo-electron microscopy, or NMR spectroscopy.

While information exists for structurally related compounds or fragments of the molecule, such as derivatives of 4-aminoquinoline (B48711) or compounds containing a 4-chloro-3-(trifluoromethyl)phenyl group, this information is not directly applicable to the specific compound and would violate the strict adherence to the provided outline.

Therefore, due to the absence of specific research data for N-(3-(7-chloroquinolin-4-ylamino)propyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)guanidine, it is not possible to generate the requested professional and authoritative article with the required level of scientific accuracy and detail.

Preclinical Pharmacological Evaluation of Cid 71441958 Non Human System Studies

In Vitro Pharmacological Assessment of CID 71441958

The in vitro evaluation of this compound has been conducted through various cell-based functional assays to determine its potency, selectivity, and mechanism of action at the cellular level.

This compound is a potent inhibitor of Wip1 phosphatase activity, demonstrating a 50% inhibitory concentration (IC₅₀) of 6 nM in cell-free enzymatic assays. selleckchem.comsigmaaldrich.cn Its activity has been profiled across a range of cancer cell lines, where it shows selective anti-proliferative effects, particularly in cells with wild-type TP53. selleckchem.com

In growth inhibition assays, this compound displayed varied potency. For instance, in the MCF-7 breast cancer cell line, which has an amplification of the PPM1D gene, the 50% growth inhibitory concentration (GI₅₀) was 2.65 µM. medchemexpress.com However, when used as a single agent at concentrations up to 10 µM, it showed minimal growth inhibitory activity on its own in liver adenocarcinoma cell lines such as RBE and SK-Hep-1. mdpi.com

A key finding from cell-based studies is the ability of this compound to potentiate the effects of other anti-cancer agents. It significantly enhances the growth-inhibitory and cytotoxic activity of MDM2 inhibitors, such as RG7388 and nutlin-3a, in a p53-dependent manner. acs.orgnih.gov For example, combining this compound with an MDM2 inhibitor led to a two-fold decrease in the GI₅₀ and a four-fold decrease in the cytotoxic IC₅₀ in RBE and SK-Hep-1 cells. mdpi.com This potentiation is linked to an increase in p53 phosphorylation, stabilization, and functional activation. nih.gov Furthermore, the compound has been shown to work synergistically with chemotherapeutic agents like doxorubicin. selleckchem.com

Mechanistic cell-based assays, including clonogenic assays, have confirmed that this compound reduces the long-term survival and colony-forming ability of cancer cells. mdpi.comnih.gov Flow cytometry analyses have revealed that when combined with the MDM2 inhibitor RG7388, this compound markedly increases G2 phase cell cycle arrest in liver cancer cells. nih.gov

Table 1: In Vitro Activity of this compound in Cell-Based Assays

Assay TypeCell Line(s)Key FindingsReference(s)
Enzymatic Assay Cell-freePotent Wip1 inhibition with an IC₅₀ of 6 nM. selleckchem.com, sigmaaldrich.cn
Growth Inhibition MCF-7 (Breast)Single-agent activity with a GI₅₀ of 2.65 µM. medchemexpress.com
Growth Inhibition RBE, SK-Hep-1 (Liver)Minimal single-agent activity up to 10 µM. mdpi.com
Potentiation Assay RBE, SK-Hep-1 (Liver)Potentiated MDM2 inhibitor; 2-fold decrease in GI₅₀, 4-fold decrease in IC₅₀. mdpi.com
Potentiation Assay Melanoma Cell LinesPotentiated MDM2 inhibitors by increasing p53 function and stability. mdpi.com
Clonogenic Assay RBE, SK-Hep-1 (Liver)Significantly reduced colony formation when combined with an MDM2 inhibitor. mdpi.com
Cell Cycle Analysis RBE, SK-Hep-1 (Liver)Increased G2 arrest when combined with an MDM2 inhibitor. nih.gov

Following a comprehensive review of published scientific literature, no studies utilizing isolated tissue or organ bath preparations to evaluate the pharmacological effects of this compound were identified. Research on this compound has primarily focused on cell line and in vivo xenograft models to investigate its effects on intracellular signaling pathways.

In Vivo Pharmacological Models for Investigating this compound Efficacy in Disease Contexts

The anti-tumor efficacy of this compound has been demonstrated in several preclinical in vivo models, primarily mouse xenografts of human cancers. These studies confirm that the compound is orally active and can inhibit tumor growth. rndsystems.comnih.gov

In an orthotopic xenograft model of neuroblastoma, administration of this compound significantly inhibited tumor growth. nih.gov Similarly, it was shown to inhibit the growth of lymphoma xenografts. rndsystems.com A study using a DOHH2 lymphoma xenograft model provided specific efficacy data: oral dosing for 14 days resulted in 41% tumor growth inhibition with a twice-daily schedule and 68% inhibition with a thrice-daily schedule. medchemexpress.com In a liver adenocarcinoma model using SK-Hep-1 xenografts in NOD-SCID mice, the combination of this compound with the MDM2 inhibitor RG7388 resulted in significant tumor growth inhibition. nih.gov

The in vivo anti-tumor activity of this compound is directly linked to its on-target pharmacodynamic effects. Studies in xenograft models have confirmed that oral administration of the compound leads to increased phosphorylation of key Wip1 substrates within the tumor tissue. selleckchem.com

Specifically, treatment with this compound resulted in a measurable increase in the phosphorylation of Chk2 at threonine 68 (T68) and p53 at serine 15 (S15). selleckchem.commedchemexpress.com Concurrently, a decrease in the total Wip1 protein concentration in the tumors was observed, consistent with the compound's mechanism of inducing Wip1 degradation. selleckchem.commedchemexpress.com This target engagement leads to the activation of the p53 pathway and the transactivation of its downstream targets, such as p21 and MDM2, which mediate the observed anti-tumor effects. nih.gov

The pharmacodynamic profile of this compound is characterized by the induction of p53-dependent apoptosis. nih.gov In vivo studies have shown that the tumor growth inhibition caused by this compound is mediated by the induction of Chk2/p53-mediated apoptosis within the tumor cells. nih.gov

The relationship between drug exposure and therapeutic effect suggests that sustained inhibition of Wip1 is necessary for maximal efficacy. This was highlighted in a DOHH2 lymphoma xenograft study where a thrice-daily (TID) dosing schedule produced greater tumor growth inhibition (68%) than a twice-daily (BID) schedule (41%), which is consistent with the compound's short in vivo half-life. medchemexpress.com

Table 2: In Vivo Efficacy and Pharmacodynamics of this compound

Model TypeCancer TypeKey Efficacy OutcomePharmacodynamic MarkersReference(s)
Orthotopic Xenograft NeuroblastomaSignificant tumor growth inhibition.Induction of Chk2/p53-mediated apoptosis. nih.gov
Xenograft Lymphoma (DOHH2)41% (BID) to 68% (TID) tumor growth inhibition.Increased p-Chk2 (T68), p-p53 (S15); decreased Wip1 protein. medchemexpress.com
Xenograft Liver AdenocarcinomaSignificant tumor growth inhibition in combination with an MDM2 inhibitor.Increased p53 expression and phosphorylation (Ser15). nih.gov

Pharmacokinetic Profiles of this compound in Preclinical Species

Despite being orally bioavailable, a recurring theme in the literature is that this compound possesses suboptimal pharmacokinetic (PK) properties that have limited its potential for further clinical development. nih.govacs.orgnih.gov

The primary limitation identified in preclinical species, specifically mice, is a short biological half-life. medchemexpress.com This characteristic necessitates more frequent dosing schedules to maintain sufficient target engagement for maximal anti-tumor effect, as demonstrated by the superior efficacy of a TID regimen over a BID regimen in a lymphoma xenograft model. medchemexpress.com

While specific quantitative PK parameters (e.g., Cmax, Tmax, AUC, bioavailability percentage) are not detailed in the available literature, studies have utilized a range of in vitro ADME (absorption, distribution, metabolism, and excretion) assays to characterize the compound. These include assessments of aqueous solubility, plasma stability, and clearance in mouse liver microsomes and hepatocytes. nih.gov However, the results of these assays are not publicly detailed. The collective evidence points to a compound that, while a potent and useful tool for preclinical proof-of-concept studies, has PK characteristics unsuitable for progression into clinical trials. acs.orgnih.gov

Table 3: Summary of Preclinical Pharmacokinetic Properties of this compound

ParameterFindingImplicationReference(s)
Bioavailability Orally active / orally bioavailable.Can be administered via oral route in preclinical models. rndsystems.com, selleckchem.com
Half-life Characterized as "short" in mice.Requires frequent dosing (e.g., TID) for sustained target inhibition and maximal efficacy. medchemexpress.com
Overall Profile Described as "poor" and "limited".Considered a tool compound; unsuitable for further clinical development. nih.gov, acs.org, nih.gov
ADME Assays In vitro assays performed (solubility, stability, clearance, permeability).Guided lead optimization efforts for next-generation inhibitors. nih.gov

Table of Compound Names

PubChem CIDCommon Name/Code
71441958GSK2830371
17755052RG7388 (Idasanutlin)
6449831Nutlin-3
135400539HDM201 (Siremadlin)
176167Doxorubicin
33423Etoposide
446870Olaparib
16219412SL-176
123631Nutlin-3a

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization Methodologies

The preclinical evaluation of a new chemical entity such as this compound involves a comprehensive assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These studies are fundamental in drug discovery and development, providing critical information on how a substance behaves within a living organism. criver.com The characterization of ADME profiles is typically conducted through a combination of in vitro and in vivo methodologies in non-human systems to predict the pharmacokinetic behavior in humans. criver.compitt.edu

In vitro ADME assays are often the first step in characterizing a compound. These studies utilize subcellular fractions, such as liver microsomes and hepatocytes, from various species (e.g., mouse, rat, human) to investigate metabolic stability. nih.gov For instance, incubating a compound with liver microsomes in the presence of cofactors like NADPH can reveal the intrinsic clearance of the substance and help identify the primary metabolic pathways. nih.gov Permeability assays, such as the Caco-2 cell model, are employed to predict the oral absorption of a compound. nih.gov Furthermore, plasma protein binding studies are crucial to determine the fraction of the compound that is free in circulation and able to interact with its target, as only the unbound drug is generally considered pharmacologically active. bioivt.com

In vivo ADME studies are subsequently performed in animal models, such as rodents, to understand the compound's behavior in a whole organism. pitt.edunih.gov These studies involve administering the compound through various routes and collecting biological samples like blood, plasma, urine, and feces over time. bioivt.com The analysis of these samples helps to determine key pharmacokinetic parameters. pitt.edu Radi-labeling the compound is a common technique used in excretion and tissue distribution studies to track the compound and its metabolites throughout the body. bioivt.com Quantitative Whole-Body Autoradiography (QWBA) can provide a visual representation of the compound's distribution in various tissues. bioivt.com

The ultimate goal of these preclinical ADME studies is to build a comprehensive profile of the compound, which is essential for making informed decisions about its potential progression to clinical trials. pitt.edu

Interactive Data Table: Common In Vitro ADME Assays

Assay TypePurposeTypical System UsedKey Parameters Measured
Metabolic StabilityTo assess the rate of metabolism.Liver microsomes, hepatocytesIntrinsic clearance, half-life
PermeabilityTo predict intestinal absorption.Caco-2 cells, PAMPAApparent permeability (Papp)
Plasma Protein BindingTo determine the fraction of unbound drug.Plasma from various speciesPercentage of binding
CYP450 InhibitionTo identify potential for drug-drug interactions.Recombinant CYP enzymes, liver microsomesIC50 values

Bioanalytical Quantification of this compound in Biological Fluids

The accurate quantification of a drug candidate like this compound and its metabolites in biological fluids is paramount for the interpretation of pharmacokinetic and toxicokinetic studies. europa.eueuropa.eu The development and validation of robust bioanalytical methods are governed by stringent regulatory guidelines to ensure the reliability and reproducibility of the data generated. europa.eueuropa.eu

The most widely used analytical technique for the quantification of small molecules in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and throughput, allowing for the detection of low concentrations of the analyte in complex biological samples such as plasma, serum, and urine. nih.gov The development of an LC-MS/MS method involves optimizing several parameters, including the chromatographic separation conditions and the mass spectrometric detection settings for the specific compound. nih.gov

Before a bioanalytical method can be used for sample analysis in formal preclinical studies, it must undergo a rigorous validation process. europa.eu This validation assesses several key parameters to demonstrate that the method is suitable for its intended purpose. europa.eu These parameters typically include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy: The closeness of the measured concentration to the true concentration. europa.eu

Precision: The degree of scatter between a series of measurements. europa.eu

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. europa.eu

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. europa.eu

The validation is performed in the same biological matrix as the study samples (e.g., mouse plasma, rat urine). nih.gov Once validated, the method is used to analyze the samples collected from the in vivo ADME studies, providing the concentration-time data required to calculate the pharmacokinetic parameters of this compound.

Interactive Data Table: Key Bioanalytical Method Validation Parameters

Validation ParameterDescriptionAcceptance Criteria (Typical)
AccuracyCloseness of mean determined concentration to the nominal concentration.Within ±15% of the nominal value (±20% for LLOQ).
PrecisionThe coefficient of variation (CV) of replicate measurements.≤15% CV (≤20% for LLOQ).
SelectivityNo significant interfering peaks at the retention time of the analyte.Response of interfering peaks should be <20% of the LLOQ.
LLOQLowest concentration on the calibration curve that is quantifiable.Must be determined with acceptable accuracy and precision.
StabilityAnalyte stability under various conditions (freeze-thaw, bench-top, long-term).Concentration should be within ±15% of the nominal concentration.

Future Research Directions and Translational Perspectives for Cid 71441958

Integration of Advanced Omics Technologies in CID 71441958 Research

To fully elucidate the cellular impact of inhibiting the NSD3-PWWP1 interaction, future research will necessitate the integration of advanced omics technologies. While initial studies have confirmed the high selectivity of this compound through in vitro assays and quantitative chemical proteomics, a broader application of omics approaches can provide a more comprehensive understanding of its mechanism of action and downstream effects. opnme.comopnme.com

Key Omics Applications:

Transcriptomics: RNA-sequencing can identify global changes in gene expression following treatment with this compound. This will build upon the initial finding that the compound downregulates Myc messenger RNA expression in MOLM-13 cells. opnme.comopnme.comnih.gov A broader transcriptomic analysis across different cell lines could reveal novel pathways and gene networks regulated by the NSD3-PWWP1 interaction.

Proteomics: Quantitative proteomics can be employed to assess changes in the cellular proteome and post-translational modifications upon this compound treatment. This can help in identifying downstream protein targets and signaling pathways affected by the inhibition of NSD3-PWWP1.

Epigenomics: Techniques such as ChIP-sequencing for histone modifications can provide direct evidence of how this compound alters the epigenetic landscape. By examining changes in histone marks at a genome-wide level, researchers can better understand the specific role of the NSD3-PWWP1 domain in chromatin regulation.

Omics TechnologyPotential Research Focus with this compoundExpected Outcomes
Transcriptomics (RNA-seq)Global gene expression profiling in various cancer cell lines treated with this compound.Identification of novel gene regulatory networks and pathways modulated by NSD3-PWWP1 inhibition.
Proteomics (Mass Spectrometry)Analysis of protein expression and post-translational modifications following this compound exposure.Discovery of downstream effector proteins and signaling cascades.
Epigenomics (ChIP-seq)Genome-wide mapping of histone modifications (e.g., H3K36me2) in the presence and absence of this compound.Elucidation of the direct impact of NSD3-PWWP1 inhibition on the chromatin landscape.

Development of Next-Generation Analogues and Probes Based on this compound Scaffold

The discovery of this compound provides a validated chemical scaffold for the development of next-generation research tools and potential therapeutic agents. nih.gov Structure-activity relationship (SAR) studies will be crucial in optimizing the properties of this compound. The availability of the X-ray crystal structure of the NSD3-PWWP1 domain in complex with this compound (PDB code: 6G2O) offers a solid foundation for rational drug design. opnme.comopnme.com

Future Development Strategies:

Improved Potency and Selectivity: While this compound is already highly selective, medicinal chemistry efforts can focus on further enhancing its potency and refining its selectivity profile against other methyl-lysine binding domains.

Enhanced Cell Permeability and Bioavailability: For in vivo studies, analogues with improved pharmacokinetic properties will be necessary. Modifications to the core structure of this compound could lead to compounds with better cell permeability and metabolic stability.

Development of Photoaffinity Probes: The creation of photoaffinity-labeled probes based on the this compound scaffold would be a valuable tool for identifying direct binding partners in a cellular context and further validating its on-target engagement.

PROTAC Development: The this compound scaffold could be utilized to develop Proteolysis Targeting Chimeras (PROTACs). A PROTAC based on this compound would aim to induce the degradation of NSD3, offering a different and potentially more potent therapeutic strategy compared to simple inhibition. The development of PROTACs for other histone methyltransferases like G9a/GLP has shown promise. nih.govacs.org

A closely related analogue, BI-9466, has been identified as a negative control, exhibiting a significantly weaker affinity for the NSD3-PWWP1 domain. opnme.comopnme.comnih.gov This provides a crucial tool for validating the on-target effects of this compound in cellular experiments.

Challenges and Opportunities in Advancing this compound as a Research Tool

While this compound is a significant advancement, there are challenges and opportunities in its continued development and application as a research tool.

Challenges:

In Vivo Applicability: The current data on this compound is primarily from in vitro and cellular assays. opnme.comopnme.com Further studies are needed to establish its efficacy and safety in animal models.

Understanding Resistance Mechanisms: As with any targeted inhibitor, the potential for cells to develop resistance to this compound is a concern. Research into possible resistance mechanisms will be important for its long-term utility.

Dissecting the Role of Different NSD3 Isoforms: NSD3 exists in multiple isoforms with different domain architectures. opnme.comopnme.com A key challenge will be to use this compound to dissect the specific functions of the PWWP1 domain within the context of these different isoforms.

Opportunities:

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents is a promising avenue. For instance, it has been shown to potentiate the effects of the BET inhibitor JQ1 in a leukemia cell line. cancer-research-network.com

Exploring Non-Cancer Indications: While the primary focus has been on cancer, the role of NSD3 in other diseases is an emerging area of research. This compound provides an opportunity to explore the therapeutic potential of targeting the NSD3-PWWP1 domain in other pathological contexts.

Elucidating the Biology of PWWP Domains: The PWWP domain is a less-explored epigenetic reader. This compound and its negative control, BI-9466, will greatly facilitate the elucidation of the biological functions of PWWP domains in general. nih.gov

AspectChallengeOpportunity
In Vivo StudiesLimited data on pharmacokinetics and in vivo efficacy.Potential for development into a preclinical candidate with further optimization.
ResistanceMechanisms of resistance are currently unknown.Understanding resistance could reveal novel biological insights and strategies for combination therapy.
Therapeutic ScopePrimarily studied in the context of cancer.Exploration of efficacy in other diseases where NSD3 is implicated.

Broader Implications of this compound Research for Chemical Biology and Drug Discovery

The development of this compound has broader implications for the fields of chemical biology and drug discovery, particularly in the area of epigenetic drug development.

Validating Epigenetic Reader Domains as Drug Targets: The success of this compound reinforces the idea that epigenetic "reader" domains, in addition to the "writer" and "eraser" enzymes, are viable drug targets. This opens up new avenues for therapeutic intervention in a variety of diseases.

Advancing Fragment-Based Drug Discovery: The discovery of this compound through fragment-based screening highlights the power of this approach for developing highly selective probes for challenging targets like protein-protein interaction domains. opnme.comopnme.com

Expanding the Chemical Probe Toolbox: this compound is a valuable addition to the growing arsenal of chemical probes available to the scientific community for studying epigenetic mechanisms. cancer-research-network.com The availability of well-characterized, selective probes is essential for target validation and for dissecting complex biological processes. nih.gov

Paving the Way for Novel Therapeutics: As a first-in-class inhibitor, this compound lays the groundwork for the development of novel therapeutics targeting the NSD3-PWWP1 axis. cancer-research-network.com The insights gained from research using this probe will be invaluable for the design and clinical development of future drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.